molecular formula C56H56N4O16Rh2 B12498029 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)

2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)

Cat. No.: B12498029
M. Wt: 1246.9 g/mol
InChI Key: PDTSLZCQKKXVQL-UHFFFAOYSA-J
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Description

2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is a complex compound that features a rhodium ion coordinated with a 2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. The reaction typically involves the use of solvents such as toluene and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of rhodium.

    Reduction: Reduction reactions can lead to the formation of lower oxidation states of rhodium.

    Substitution: The ligand can undergo substitution reactions where different functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of rhodium, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate exerts its effects involves the coordination of the rhodium ion with the ligand, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst by providing an active site for reactions to occur .

Properties

Molecular Formula

C56H56N4O16Rh2

Molecular Weight

1246.9 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)

InChI

InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4

InChI Key

PDTSLZCQKKXVQL-UHFFFAOYSA-J

Canonical SMILES

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2]

Origin of Product

United States

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